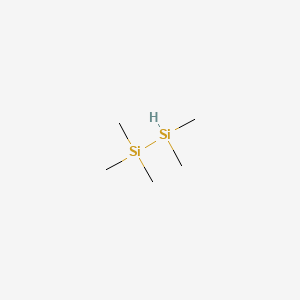Dimethylsilyl(trimethyl)silane
CAS No.: 812-15-7
Cat. No.: VC3780591
Molecular Formula: C5H16Si2
Molecular Weight: 132.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 812-15-7 |
|---|---|
| Molecular Formula | C5H16Si2 |
| Molecular Weight | 132.35 g/mol |
| IUPAC Name | dimethylsilyl(trimethyl)silane |
| Standard InChI | InChI=1S/C5H16Si2/c1-6(2)7(3,4)5/h6H,1-5H3 |
| Standard InChI Key | FHQRQPAFALORSL-UHFFFAOYSA-N |
| SMILES | C[SiH](C)[Si](C)(C)C |
| Canonical SMILES | C[SiH](C)[Si](C)(C)C |
Introduction
Chemical Structure and Properties
Molecular Configuration
Dimethylsilyl(trimethyl)silane has the linear formula (CH3)3SiSi(CH3)2H, featuring two silicon atoms connected by a direct Si-Si bond. The first silicon atom bears three methyl groups, while the second silicon atom carries two methyl groups and one hydrogen atom. This arrangement gives the molecule its distinct reactivity profile and physical properties.
Physical Properties
The compound exists as a colorless liquid at room temperature with a characteristic odor typical of many organosilicon compounds. Based on the available data, pentamethyldisilane has a boiling point of approximately 98-99°C. This relatively low boiling point indicates its volatility, which is an important consideration for its handling and storage.
Structural Classification
Dimethylsilyl(trimethyl)silane belongs to the disilane family of compounds, characterized by the presence of a silicon-silicon bond. The presence of five methyl groups attached to the silicon atoms categorizes it specifically as a pentamethyldisilane. This structural arrangement contributes to its stability and reactivity profile compared to other silane compounds.
Synthesis Methods
Laboratory Synthesis Routes
Several synthetic routes exist for the preparation of Dimethylsilyl(trimethyl)silane. One common method involves the reduction of trimethylchlorosilane with a combination of metal lithium and recovered lithium in tetrahydrofuran. This process produces hexamethyldisilane as an intermediate, which undergoes subsequent demethylation and chlorination to yield pentamethylchlorodisilane. The final step involves reaction with dimethylamine to obtain pentamethyldisilane.
Industrial Production Techniques
In industrial settings, the production of pentamethyldisilane employs similar chemical principles but is scaled up using specialized equipment. The process requires careful control of reaction parameters to ensure high yields and product purity. The industrial synthesis typically emphasizes cost-effectiveness and efficiency while maintaining product quality standards.
Chemical Reactivity
Thermal Decomposition
One of the notable reactions of Dimethylsilyl(trimethyl)silane is its thermal decomposition under pyrolysis conditions. When subjected to high temperatures (591-639 K), pentamethyldisilane decomposes to form trimethylsilane and heptamethyltrisilane. This pyrolytic behavior provides insights into the thermal stability of the Si-Si bond and the rearrangement mechanisms that occur under thermal stress.
Typical Reaction Types
Dimethylsilyl(trimethyl)silane participates in several types of chemical reactions:
| Reaction Type | Reagents | Products | Conditions |
|---|---|---|---|
| Oxidation | H2O2, O2 | Silanols, siloxanes | Mild to moderate temperatures |
| Reduction | LiAlH4 | Simpler silanes | Controlled environment |
| Substitution | Halogenating agents | Substituted silanes | Varies by specific reaction |
| Pyrolysis | Heat | Trimethylsilane, heptamethyltrisilane | 591-639 K |
These reaction pathways demonstrate the versatility of Dimethylsilyl(trimethyl)silane as a chemical reagent and intermediate in synthetic chemistry.
Applications in Scientific Research
Chemical Applications
Industrial Applications
Materials Science
Dimethylsilyl(trimethyl)silane plays a role in the development of advanced materials with specialized properties. Its ability to form silicon-containing polymers and networks contributes to materials with enhanced thermal stability, electrical properties, or mechanical characteristics.
Semiconductor Industry
In semiconductor manufacturing, organosilicon compounds like Dimethylsilyl(trimethyl)silane serve as precursors for silicon-containing thin films and coatings. These materials are essential components in various electronic devices and integrated circuits.
Surface Coatings
The compound contributes to the development of functional coatings that modify surface properties such as hydrophobicity, durability, and chemical resistance. These coatings find applications in various industries, including automotive, construction, and consumer products.
Comparison with Related Compounds
Structural Analogues
Several compounds bear structural similarities to Dimethylsilyl(trimethyl)silane, including:
| Compound | Formula | Key Differences | Similarities |
|---|---|---|---|
| Hexamethyldisilane | (CH3)3SiSi(CH3)3 | Contains an additional methyl group instead of hydrogen | Silicon-silicon bond, multiple methyl groups |
| Tetramethyldisilane | (CH3)2HSiSi(CH3)2H | Contains fewer methyl groups and more hydrogen atoms | Silicon-silicon bond core structure |
| Trimethylsilane | (CH3)3SiH | Single silicon atom | Trimethylsilyl group present |
| Dimethylsilyloxy(trimethyl)silane | (CH3)3SiOSi(CH3)2H | Contains oxygen bridge between silicon atoms | Similar terminal groups |
These structural relationships influence the relative reactivity, stability, and applications of these compounds .
Reactivity Comparison
The reactivity of Dimethylsilyl(trimethyl)silane differs from related compounds primarily due to its specific arrangement of methyl groups and the presence of the Si-H bond. This unique structure gives it distinct chemical behavior in various reaction contexts. For example, the thermal decomposition patterns observed in pentamethyldisilane differ from those seen in tetramethyldisilane, where the primary products include dimethylsilane, dimethylsilyl radicals, and other fragments .
Recent Research Developments
Thermal Behavior Studies
Recent research has investigated the thermal decomposition mechanisms of organosilicon compounds similar to Dimethylsilyl(trimethyl)silane. For instance, studies on 1,1,2,2-tetramethyldisilane have revealed detailed decomposition pathways involving the formation of radical intermediates and various silicon-containing products . These findings provide indirect insights into the potential thermal behavior of pentamethyldisilane under similar conditions.
Synthetic Applications
Ongoing research continues to explore new synthetic applications of Dimethylsilyl(trimethyl)silane and related compounds. Their roles as silicon transfer reagents, coupling partners in cross-coupling reactions, and precursors for functional materials represent active areas of investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume